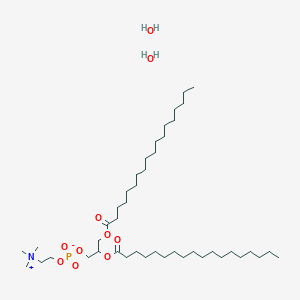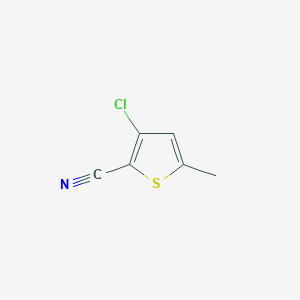
3-Chloro-5-methylthiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methylthiophene-2-carbonitrile is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur as the heteroatom. This compound is characterized by the presence of a chlorine atom at the third position, a methyl group at the fifth position, and a nitrile group at the second position on the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methylthiophene-2-carbonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives . Another method includes the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. For example, the use of transition metal catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in chlorobenzene has been reported for the synthesis of thiophene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-methylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Oxidation and Reduction: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated thiophene derivatives, while oxidation can produce sulfoxides and sulfones .
Aplicaciones Científicas De Investigación
3-Chloro-5-methylthiophene-2-carbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-methylthiophene-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorine, methyl, and nitrile groups can influence its binding affinity and selectivity towards these targets . The pathways involved in its mechanism of action can vary, but they often include modulation of biochemical processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-3-methylthiophene-2-carbonitrile: A closely related compound with similar structural features.
2-Chloro-5-methylthiophene: Another thiophene derivative with a chlorine atom at the second position.
3-Methylthiophene-2-carbonitrile: A thiophene derivative with a methyl group at the third position and a nitrile group at the second position.
Uniqueness
3-Chloro-5-methylthiophene-2-carbonitrile is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the third position and the nitrile group at the second position provides distinct electronic and steric properties that differentiate it from other thiophene derivatives .
Propiedades
Fórmula molecular |
C6H4ClNS |
|---|---|
Peso molecular |
157.62 g/mol |
Nombre IUPAC |
3-chloro-5-methylthiophene-2-carbonitrile |
InChI |
InChI=1S/C6H4ClNS/c1-4-2-5(7)6(3-8)9-4/h2H,1H3 |
Clave InChI |
LOAVTXAAHIZNJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


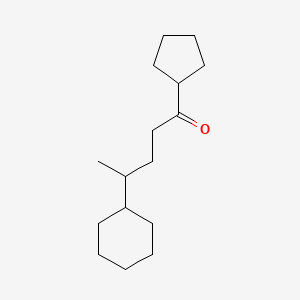
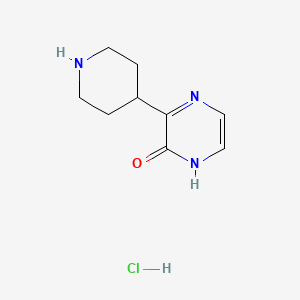
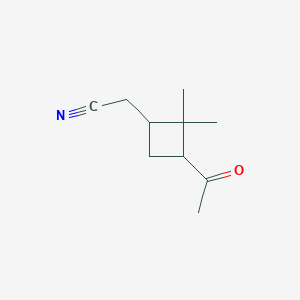

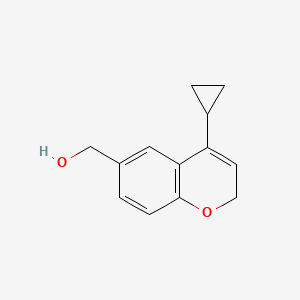
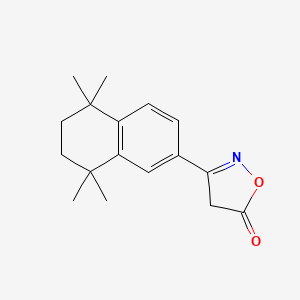
![1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13890878.png)
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890882.png)
![N'-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13890890.png)
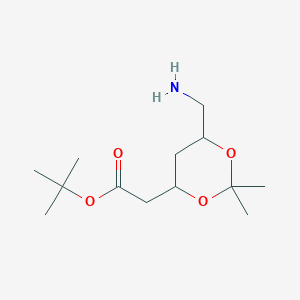
![5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13890905.png)

![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
